Dexpramipexole
Overview
Description
Dexpramipexole is a first-in-class oral investigational medicine that lowers blood and tissue eosinophils before they can cause damage in the target organ . It is being developed by Areteia Therapeutics and has the potential to be the first oral treatment ever approved for eosinophilic asthma .
Synthesis Analysis
A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole, an anti-Parkinson drug, and its enantiomer dexpramipexole .Molecular Structure Analysis
The molecular structure of Dexpramipexole can be found in various chemical databases .Chemical Reactions Analysis
Dexpramipexole was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .Physical And Chemical Properties Analysis
The physical and chemical properties of Dexpramipexole can be found in various chemical databases .Scientific Research Applications
Neuroprotective Potential in Amyotrophic Lateral Sclerosis (ALS)
Dexpramipexole (DEX), originally investigated for ALS treatment, has shown potential neuroprotective effects. It is the R(+) enantiomer of pramipexole and has been under development for its possible neuroprotective therapy for ALS. Unlike pramipexole, dexpramipexole exhibits significantly lower affinity for dopaminergic receptors, suggesting fewer dopaminergic side effects (Cheah & Kiernan, 2010). In a phase 2 study, dexpramipexole demonstrated signs of neuroprotective benefit, though a subsequent phase 3 trial (EMPOWER) showed no significant difference from placebo in function and survival measures (Cudkowicz et al., 2013).
Potential in Treating Neonatal Hypoxic/Ischemic Encephalopathy
DEX has shown promise in treating neonatal hypoxic/ischemic encephalopathy (HIE). It is known for increasing mitochondrial ATP production and prompting neuroprotection in adult rodents subjected to cerebral ischemia. In rat models, DEX reduced brain injury, suggesting its potential translational application in treating perinatal cerebrovascular disorders (Muzzi et al., 2018).
Application in Chronic Rhinosinusitis with Nasal Polyps
Dexpramipexole has been found to effectively lower blood and tissue eosinophils in subjects with chronic rhinosinusitis with nasal polyps (CRSwNP). This suggests its utility in eosinophilic asthma and other eosinophil-associated diseases. Despite profound tissue eosinophil depletion, no significant reduction in total polyp score was observed (Prussin et al., 2017).
Eosinophil-Lowering Effects
DEX demonstrated pronounced, dose- and time-dependent eosinophil-lowering effects in clinical trials. This effect developed after one month on treatment, remained constant throughout the treatment, and partially recovered to baseline levels upon drug withdrawal. All doses tested were well tolerated, and notably, there was no increase in infection-related adverse events associated with eosinophil-lowering effects. This finding is significant for the potential treatment of hypereosinophilic syndromes and other eosinophilic-associated diseases (EADs) (Dworetzky et al., 2017).
Modulating Mitochondrial Function and Energy Production
DEX has shown efficacy in sustaining mitochondrial function and energy production. This has been explored in a mouse model of progressive multiple sclerosis (MS), where it offered neuroprotection by supporting mitochondrial functioning. Given its good safety profile in humans, DEX's application in progressive MS represents a potential therapeutic approach (Buonvicino et al., 2020).
Impact on Cognitive Function in Sepsis-Associated Encephalopathy
A study evaluating the effects of DEX on cognitive function in a mouse model of sepsis-associated encephalopathy (SAE) indicated its potential in ameliorating cognitive deficits. DEX was found to protect mitochondria against lipopolysaccharide (LPS)-induced impairment and inhibited activation of pyroptosis and apoptosis pathways. This study provided theoretical evidence supporting DEX for the treatment of SAE (Zhang et al., 2023).
Future Directions
properties
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpramipexole | |
CAS RN |
104632-28-2 | |
Record name | Dexpramipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexpramipexole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpramipexole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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